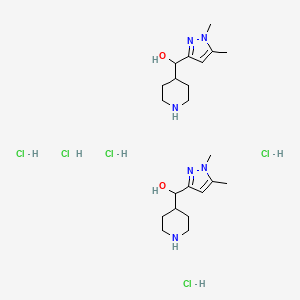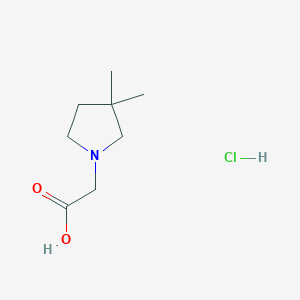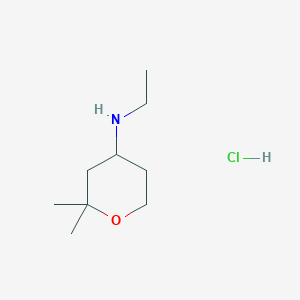
3,4-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound used in laboratory settings . It is also known as 3-Picolyl chloride hydrochloride . It is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C7H8Cl3N . Its average mass is 212.504 Da and its mono-isotopic mass is 210.972229 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Synthesis of Complex Organic Compounds
3,4-Bis(chloromethyl)pyridine hydrochloride serves as a precursor for generating pyridine o-quinodimethane analogues, which are key intermediates in the synthesis of tetrahydroquinoline and -isoquinoline type adducts. These compounds find applications in organic synthesis, demonstrating the chemical's role in constructing complex molecular architectures (Carly et al., 1996).
Photovoltaic and Photophysical Applications
The compound has been utilized in the development of efficient near-infrared sensitizers for photovoltaic cells. For instance, bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II) anchored to nanocrystalline TiO2 films through the axial pyridine 3,4-dicarboxylic acid ligands showcases its application in enhancing solar energy conversion (Nazeeruddin et al., 1998).
Catalysis and Material Science
This compound is used in the formation of N-heterocyclic complexes of rhodium and palladium, highlighting its utility in the realm of catalysis and material science. The creation of such complexes is crucial for the development of new catalytic systems and materials (Simons et al., 2003).
Synthesis of Multilayered Structures
It also plays a role in the synthesis of multilayered pyridinophanes, which are compounds with potential applications in molecular electronics and photonics. The ability to construct such layered structures from this compound underscores its importance in advanced materials science (Shibahara et al., 2008).
Advanced Polymer Synthesis
Furthermore, the compound is instrumental in the synthesis of novel polyimides containing pyridine moieties. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in the electronics and aerospace industries (Wang et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3,4-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIJRNFBVTLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27221-52-9 | |
| Record name | Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27221-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)


![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)




![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
